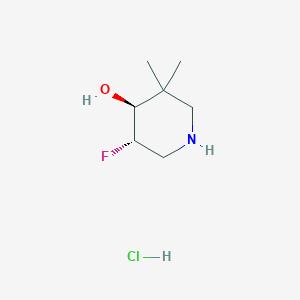![molecular formula C14H23ClN2 B11764941 Methyl[(2S)-1-phenyl-3-(pyrrolidin-1-YL)propan-2-YL]amine hydrochloride](/img/structure/B11764941.png)
Methyl[(2S)-1-phenyl-3-(pyrrolidin-1-YL)propan-2-YL]amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl[(2S)-1-phenyl-3-(pyrrolidin-1-YL)propan-2-YL]amine hydrochloride is a chemical compound that features a pyrrolidine ring, a phenyl group, and a methylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[(2S)-1-phenyl-3-(pyrrolidin-1-YL)propan-2-YL]amine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or amines, under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via Friedel-Crafts alkylation or acylation reactions, using benzene or its derivatives.
Formation of the Methylamine Moiety: The methylamine group is typically introduced through reductive amination, where an aldehyde or ketone is reacted with methylamine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of pyrrolidin-2-ones.
Reduction: Reduction reactions can target the phenyl group or the nitrogen atom, potentially forming various reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylamine moiety, to form various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products
Oxidation: Pyrrolidin-2-ones.
Reduction: Reduced phenyl derivatives.
Substitution: Substituted amines.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, Methyl[(2S)-1-phenyl-3-(pyrrolidin-1-YL)propan-2-YL]amine hydrochloride is used as a building block for the synthesis of more complex molecules .
Biology
The compound is studied for its potential biological activity, including its interaction with various biological targets such as enzymes and receptors .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects, including its use as a precursor for drug development .
Industry
In the chemical industry, it is used in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals .
Mecanismo De Acción
The mechanism of action of Methyl[(2S)-1-phenyl-3-(pyrrolidin-1-YL)propan-2-YL]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects . The pathways involved can include signal transduction, metabolic regulation, and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle.
Phenylpropanolamine: A compound with a similar phenyl and amine structure.
Methylamine: A basic amine used in various chemical reactions.
Uniqueness
Methyl[(2S)-1-phenyl-3-(pyrrolidin-1-YL)propan-2-YL]amine hydrochloride is unique due to its combination of a pyrrolidine ring, a phenyl group, and a methylamine moiety, which confer specific chemical and biological properties .
Propiedades
Fórmula molecular |
C14H23ClN2 |
|---|---|
Peso molecular |
254.80 g/mol |
Nombre IUPAC |
(2S)-N-methyl-1-phenyl-3-pyrrolidin-1-ylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C14H22N2.ClH/c1-15-14(12-16-9-5-6-10-16)11-13-7-3-2-4-8-13;/h2-4,7-8,14-15H,5-6,9-12H2,1H3;1H/t14-;/m0./s1 |
Clave InChI |
ZBECMOLWZVJMKF-UQKRIMTDSA-N |
SMILES isomérico |
CN[C@@H](CC1=CC=CC=C1)CN2CCCC2.Cl |
SMILES canónico |
CNC(CC1=CC=CC=C1)CN2CCCC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


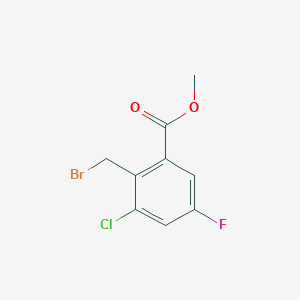
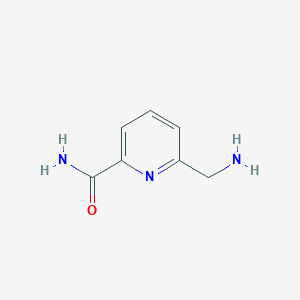
![2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine](/img/structure/B11764877.png)
![2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B11764878.png)

![6-((4-Fluorophenyl)sulfinyl)pyrido[3,2-D]pyrimidine-2,4-diamine](/img/structure/B11764882.png)
![6-(Trifluoromethyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B11764883.png)
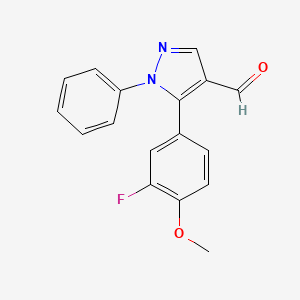
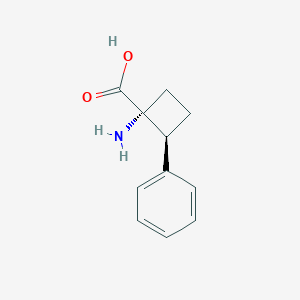
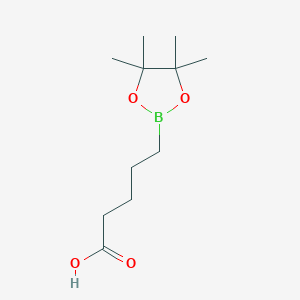
![3-((8R,9S,13S,14S,15R)-3-Hydroxy-13-methyl-17-oxo-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-15-yl)-N-(5-methylthiazol-2-yl)propanamide](/img/structure/B11764903.png)
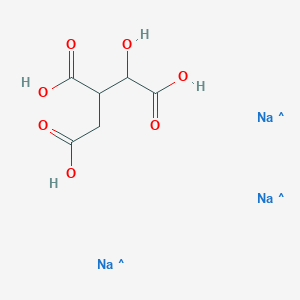
![5-(1H-Benzo[d]imidazol-2-yl)pyridine-2-thiol](/img/structure/B11764907.png)
